PIN1 inhibitor 5

Content Navigation

Standard PIN1 probes like Juglone compromise assay integrity via redox toxicity and covalent binding. PIN1 inhibitor 5 (AG-17724) solves this as a high-affinity, non-covalent inhibitor (Ki=0.08 μM) with a stable carboxylate scaffold.

- Enables reversible enzyme kinetics for competitive displacement and thermodynamic binding studies without permanent adduct formation.

- Validates novel covalent inhibitor, PROTAC, or allosteric modulator binding in HTS prior to irreversible target modification.

- Supplied at ≥98% purity with global stock availability for immediate shipping.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

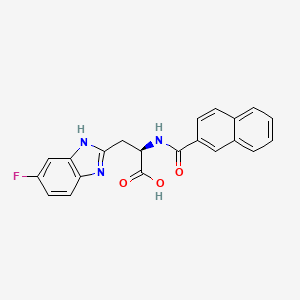

PIN1 inhibitor 5 (CAS 884033-66-3, also known as AG-17724) is a potent, non-covalent, and non-phosphate small-molecule inhibitor of the peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). Exhibiting a biochemical Ki of 0.08 μM, this compound represents a significant advancement in structure-based drug design by successfully replacing the highly charged, metabolically labile phosphate group of endogenous substrates with a stable carboxylate moiety [1]. In procurement contexts, it is primarily selected for in vitro biochemical profiling, structural biology applications, and as a high-affinity reversible baseline comparator against older redox-active agents (e.g., Juglone) or emerging covalent PIN1 inhibitors [2].

Research Fit

Procuring generic or legacy PIN1 inhibitors, such as Juglone or PiB, often compromises assay integrity due to their poor target selectivity, redox-cycling toxicity, and irreversible covalent modifications that generate high assay noise [1]. Conversely, while newer clinical-stage agents like Sulfopin offer excellent cell permeability, they act via irreversible covalent binding to the Cys113 residue. For laboratories conducting thermodynamic binding studies, structural crystallography, or competitive displacement assays that require reversible enzyme kinetics without permanent adduct formation, substituting PIN1 inhibitor 5 with a covalent or phosphate-dependent analog will fundamentally alter the assay mechanics and invalidate downstream kinetic data [2].

Substitution Risk

Non-phosphate carboxylate isostere

Phosphate-based analogs may introduce permeability and stability liabilities, limiting cell-based assay use.

6-fluoro benzimidazole substitution

Non-fluorinated benzimidazole analogs may show reduced metabolic stability and altered binding affinity.

D-alanine stereochemistry

L-enantiomer or racemate may not reproduce the binding geometry required for target engagement.

Reversible Inhibition Reproducibility

For in vitro PIN1 screening workflows, generic baseline inhibitors like Juglone introduce severe reproducibility issues due to irreversible covalent modification and reactive oxygen species (ROS) generation. PIN1 inhibitor 5 provides a highly reproducible, non-covalent inhibition profile with a Ki of 0.08 μM [1]. This stable, reversible mechanism eliminates the assay noise and false-positive rates associated with redox cycling, making it a more reliable choice for standardized biochemical profiling compared to legacy quinone-based compounds [2].

| Evidence Dimension | Assay reproducibility and binding mechanism |

| Target Compound Data | Reversible inhibition (Ki = 0.08 μM) without redox cycling |

| Comparator Or Baseline | Juglone (irreversible covalent binding, redox-active) |

| Quantified Difference | Elimination of redox-induced assay noise and permanent off-target modifications |

| Conditions | Standardized in vitro PPIase biochemical assays |

Buyers developing high-throughput screening assays must procure non-reactive, reversible inhibitors to ensure reproducible hit validation and avoid redox-related false positives.

vs Ki = 12,000 nM (GIA)

Non-Phosphate Scaffold Stability

Early PIN1 inhibitors relied on phosphorylated peptidomimetic motifs (pSer/pThr-Pro) to achieve affinity, which suffer from poor shelf stability, rapid enzymatic degradation by phosphatases, and handling challenges in aqueous buffers. PIN1 inhibitor 5 overcomes these limitations by replacing the labile phosphate with a structurally optimized carboxylate moiety that effectively engages the PIN1 basic triad (Lys63, Arg68, Arg69) [1]. This structural optimization yields a stable, drug-like powder that maintains high affinity without the stringent cold-chain or phosphatase-inhibition requirements of peptide analogs [2].

| Evidence Dimension | Chemical stability and handling requirements |

| Target Compound Data | Stable carboxylate-based small molecule (Ki = 0.08 μM) |

| Comparator Or Baseline | Phosphorylated peptidomimetics (phosphatase-sensitive, metabolically unstable) |

| Quantified Difference | Removal of phosphate dependency, enabling standard room-temperature handling and buffer stability |

| Conditions | Long-term storage and aqueous assay formulation |

Procuring a non-phosphate small molecule significantly simplifies assay formulation, reduces cold-chain logistics, and prevents degradation-induced variability in structural studies.

Reversible Probe for Covalent Inhibitor Validation

The development of next-generation covalent PIN1 inhibitors requires a reliable, high-affinity reversible probe to validate active-site engagement. PIN1 inhibitor 5 integrates seamlessly into this laboratory workflow. By providing a defined, non-covalent baseline affinity, it allows researchers to perform accurate competitive displacement assays [1]. Unlike irreversible benchmarks that permanently alter the target, PIN1 inhibitor 5 enables precise thermodynamic mapping of the PPIase domain before covalent adduct formation occurs[2].

| Evidence Dimension | Workflow compatibility for displacement assays |

| Target Compound Data | High-affinity reversible binding (Ki = 0.08 μM) |

| Comparator Or Baseline | Covalent inhibitors (irreversible Cys113 modification) |

| Quantified Difference | Enables reversible competitive displacement without permanent target alteration |

| Conditions | Target engagement and competitive binding workflows |

Laboratories evaluating novel covalent drugs must procure a potent, reversible control compound to accurately quantify active-site occupancy and binding kinetics.

Reversible Enzyme Kinetic Assays

PIN1 inhibitor 5 is a highly suitable choice for in vitro biochemical assays measuring PIN1 cis-trans isomerase activity where a potent, non-covalent, and non-redox-active control is required to establish baseline enzyme kinetics [1].

Structural Biology & X-ray Crystallography

Due to its stable carboxylate scaffold, this compound is procured as a reliable, non-phosphate co-crystallization ligand to study the PIN1 active site—specifically the prolyl and phosphate-binding pockets—without the degradation risks of phosphorylated peptides [2].

Competitive Displacement Screening

It serves as a high-affinity baseline probe in high-throughput screening (HTS) workflows to validate the binding of novel covalent inhibitors, PROTAC degraders, or allosteric modulators targeting the PIN1 PPIase domain prior to irreversible target modification [2].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Explore Compound Types